![molecular formula C9H8BrN3 B2423668 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine CAS No. 1895229-45-4](/img/structure/B2423668.png)
5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 5-position and a cyclopropyl group at the 1-position. The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer.
Biological Research: The compound is used to study the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, compound C03, a derivative of pyrazolo[3,4-b]pyridine, showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The inhibition of TRKs by this compound can disrupt these pathways, potentially leading to the suppression of cancer cell growth .
Pharmacokinetics
Compound C03, a derivative of this compound, demonstrated good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The inhibition of TRKs by this compound can lead to the suppression of cancer cell growth . For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate . This intermediate undergoes further reactions to introduce the cyclopropyl group at the 1-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the pyrazole and pyridine rings.
Common Reagents and Conditions:
Suzuki Coupling: Utilizes palladium catalysts and aryl boronic acids under mild conditions to introduce aryl groups at the 5-position.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives with potential biological activities.
Comparaison Avec Des Composés Similaires
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl group but shares the bromine substitution at the 5-position.
1-Cyclopropylpyrazolo[3,4-b]pyridine: Similar structure but without the bromine atom.
Uniqueness: 5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct electronic and steric properties. These features enhance its binding affinity and selectivity for specific biological targets, making it a valuable compound in drug discovery and development.
Propriétés
IUPAC Name |
5-bromo-1-cyclopropylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-6-4-12-13(8-1-2-8)9(6)11-5-7/h3-5,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYVGVAJBFHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=NC=C(C=C3C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
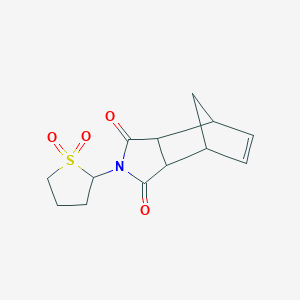
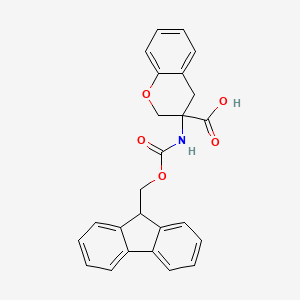
![3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2423590.png)
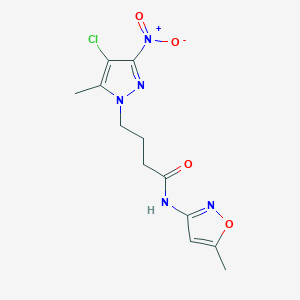
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2423592.png)

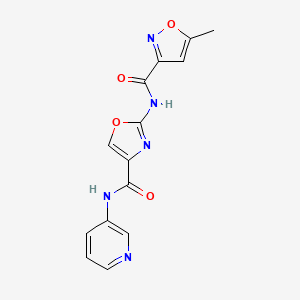
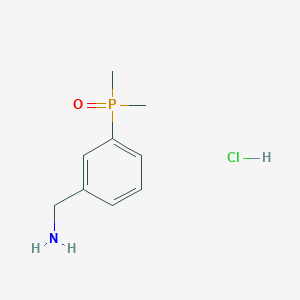
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid](/img/structure/B2423600.png)
![4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate](/img/structure/B2423601.png)
![2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2423602.png)

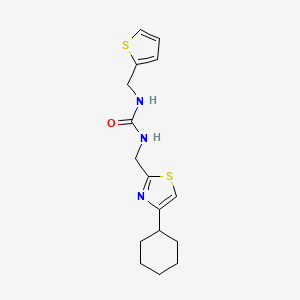
![N-{4-[(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B2423608.png)
